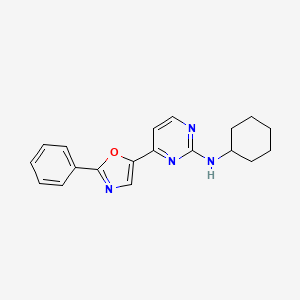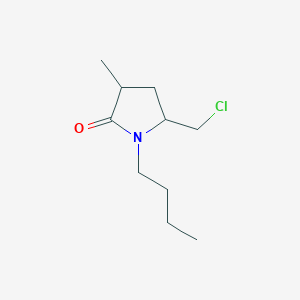
(3-Bromopropyl)(ethyl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromopropyl)(ethyl)propanedinitrile is an organic compound with the molecular formula C7H10BrN2 It is a nitrile derivative, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an ethyl group and two nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(ethyl)propanedinitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopropylamine with malononitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of malononitrile, allowing it to react with the bromopropylamine to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(3-Bromopropyl)(ethyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
(3-Bromopropyl)(ethyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (3-Bromopropyl)(ethyl)propanedinitrile depends on the specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is crucial in the synthesis of various organic compounds.
類似化合物との比較
Similar Compounds
(3-Chloropropyl)(ethyl)propanedinitrile: Similar structure but with a chlorine atom instead of bromine.
(3-Iodopropyl)(ethyl)propanedinitrile: Similar structure but with an iodine atom instead of bromine.
(3-Bromopropyl)(methyl)propanedinitrile: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(3-Bromopropyl)(ethyl)propanedinitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity patterns. The bromine atom makes it a good candidate for nucleophilic substitution reactions, while the nitrile groups provide sites for further functionalization through reduction or oxidation.
特性
CAS番号 |
649759-67-1 |
|---|---|
分子式 |
C8H11BrN2 |
分子量 |
215.09 g/mol |
IUPAC名 |
2-(3-bromopropyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C8H11BrN2/c1-2-8(6-10,7-11)4-3-5-9/h2-5H2,1H3 |
InChIキー |
TXZLVOBBTOAYEI-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCBr)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)
![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)

![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)


![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)

